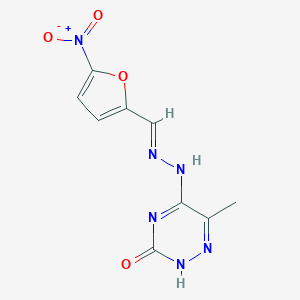
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS is a sulfonamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
DNDS has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, DNDS has been investigated for its potential as an anticancer agent. Studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. DNDS has also been studied for its potential as an anti-inflammatory agent. In materials science, DNDS has been investigated for its ability to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. In environmental science, DNDS has been studied for its potential as a water-soluble fluorescent dye for the detection of pollutants in water.
Mecanismo De Acción
The mechanism of action of DNDS is not fully understood. However, studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS binds to tubulin, a protein that is essential for the formation of microtubules, and prevents the polymerization of tubulin into microtubules. This disrupts the microtubule network, which is essential for cell division, and ultimately leads to cell death.
Biochemical and Physiological Effects
DNDS has been shown to have both biochemical and physiological effects. In vitro studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DNDS has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNDS in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. DNDS also has the advantage of being water-soluble, which makes it easy to work with in lab experiments. However, one of the limitations of using DNDS in lab experiments is its potential toxicity. Studies have shown that high concentrations of DNDS can be toxic to cells and may cause cell death.
Direcciones Futuras
There are several future directions for the study of DNDS. One potential direction is the development of DNDS-based anticancer drugs. Studies have shown that DNDS inhibits the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DNDS-based sensors and electronic devices. DNDS has been shown to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. Finally, the potential environmental applications of DNDS, such as its use as a water-soluble fluorescent dye for the detection of pollutants in water, could be further explored.
Conclusion
In conclusion, N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, or DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS has been synthesized through various methods and has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. DNDS inhibits the growth of cancer cells by disrupting the microtubule network and has anti-inflammatory and antioxidant properties. DNDS has the potential to be used in the development of anticancer drugs, sensors, and electronic devices. Further research is needed to fully understand the mechanism of action of DNDS and its potential applications in various fields.
Métodos De Síntesis
DNDS can be synthesized through various methods, including the reaction of 1,5-naphthalenedisulfonic acid with diethylamine and diphenylamine. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and yields DNDS as a white crystalline solid. Other methods of synthesis include the reaction of 1,5-naphthalenedisulfonic acid with ethylamine and phenylamine or with diethylamine and aniline.
Propiedades
Fórmula molecular |
C26H26N2O4S2 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
1-N,5-N-diethyl-1-N,5-N-diphenylnaphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-27(21-13-7-5-8-14-21)33(29,30)25-19-11-18-24-23(25)17-12-20-26(24)34(31,32)28(4-2)22-15-9-6-10-16-22/h5-20H,3-4H2,1-2H3 |
Clave InChI |
OGABIIFTHJAYOY-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)

![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)